3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide
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Overview
Description
3-[1-(1-Benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiophene moiety.
Formation of the Propanamide Group: The final step involves the reaction of the intermediate compound with a propanamide derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group in the propanamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction of the propanamide group can produce primary amines.
Scientific Research Applications
3-[1-(1-Benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used in research to understand its interactions with various biological targets, such as receptors and enzymes.
Chemical Biology: The compound serves as a tool to study biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiophene moiety is known to bind to certain receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the propanamide group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-[1-(1-Benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[2-(methylamino)ethyl]propanamide: Similar structure but with a methylamino group instead of a dimethylamino group.
3-[1-(1-Benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[2-(ethylamino)ethyl]propanamide: Similar structure but with an ethylamino group.
Uniqueness
The unique combination of the benzothiophene moiety, piperidine ring, and propanamide group in 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide provides it with distinct pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3OS/c1-23(2)14-11-22-21(25)8-7-17-9-12-24(13-10-17)16-19-15-18-5-3-4-6-20(18)26-19/h3-6,15,17H,7-14,16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRSXMYNKSHKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCC1CCN(CC1)CC2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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